molecular formula C10H15N5O2 B5172082 4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine

4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine

Cat. No.: B5172082
M. Wt: 237.26 g/mol
InChI Key: CCDDGHTWKNACKD-UHFFFAOYSA-N
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Description

4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine is a heterocyclic organic compound that features a piperazine ring substituted with a 4-methyl group and a 5-nitropyridin-2-yl group

Preparation Methods

The synthesis of 4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a halogenated nitropyridine with a piperazine derivative. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors .

Chemical Reactions Analysis

4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)12-10-3-2-9(8-11-10)15(16)17/h2-3,8H,4-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDDGHTWKNACKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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